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4-Methyl-4-phenyloxazolidine-2,5-dione Documentation Hub

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  • Product: 4-Methyl-4-phenyloxazolidine-2,5-dione

Core Science & Biosynthesis

Foundational

Reactivity ratios of 4-Methyl-4-phenyloxazolidine-2,5-dione in copolymerization

This guide serves as a technical blueprint for characterizing the copolymerization kinetics of 4-Methyl-4-phenyloxazolidine-2,5-dione (hereafter referred to as MePh-NCA ).[1] Due to the specific steric constraints of thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for characterizing the copolymerization kinetics of 4-Methyl-4-phenyloxazolidine-2,5-dione (hereafter referred to as MePh-NCA ).[1]

Due to the specific steric constraints of this


-disubstituted monomer, standard literature values for reactivity ratios (

) are rarely universally applicable across different solvent/initiator systems.[1] Therefore, this guide prioritizes the experimental determination protocol and mechanistic analysis required to generate valid data for your specific drug development pipeline.

[1]

Executive Summary & Molecular Context

4-Methyl-4-phenyloxazolidine-2,5-dione is the N-carboxyanhydride (NCA) derivative of


-methyl-phenylglycine (or a related 

-disubstituted amino acid depending on exact nomenclature usage in your lab).[1] Unlike standard amino acid NCAs (e.g., Glu-NCA, Lys-NCA), this monomer possesses a quaternary carbon at the 4-position (the

-carbon of the amino acid).[1]

Core Challenge: The simultaneous presence of a methyl and a phenyl group creates significant steric hindrance.[1] This impedes the nucleophilic attack of the propagating amine species on the C-5 carbonyl of the NCA ring, drastically altering the propagation rate constants (


) compared to monosubstituted NCAs.

Implication for Drug Design: Polymers containing this residue are highly sought after for:

  • Conformational Locking: Inducing stable helical or turn structures in peptidic drugs.[1]

  • Proteolytic Stability: The quaternary center prevents degradation by standard proteases.[1]

  • Solubility Modulation: The phenyl group adds hydrophobicity, while the backbone rigidity prevents aggregation.[1]

Mechanistic Landscape: Steric Control

To determine reactivity ratios, one must first understand the competing mechanisms.[1] In copolymerization (Monomer 1 = MePh-NCA; Monomer 2 = Standard NCA, e.g., Ala-NCA), the propagation steps are:

  • Homopropagation (

    
    ): 
    
    
    
    (Extremely Slow)
  • Cross-propagation (

    
    ): 
    
    
    
    (Fast)
  • Cross-propagation (

    
    ): 
    
    
    
    (Slow/Moderate)
  • Homopropagation (

    
    ): 
    
    
    
    (Fast)

Scientific Insight: For MePh-NCA, we anticipate


 (

) to be close to zero.[1][2] The steric bulk prevents the active chain end of a MePh residue from easily attacking another bulky MePh-NCA. Conversely,

(

) will likely be

, as the unhindered monomer prefers to react with itself rather than the bulky MePh-NCA.[1] This typically results in gradient or block-like copolymers rather than random statistical distributions.[1]
Pathway Visualization

The following diagram illustrates the kinetic competition and the "Normal Amine Mechanism" (NAM) vs. "Activated Monomer Mechanism" (AMM), which is a common side reaction for hindered NCAs.[1]

NCA_Mechanism cluster_side Side Reaction Risk Initiator Nucleophilic Initiator (R-NH2) NCA_1 MePh-NCA (M1) (Hindered) Initiator->NCA_1 Slow Initiation NCA_2 Comonomer (M2) (Unhindered) Initiator->NCA_2 Fast Initiation Polymer Copolymer Chain NCA_1->Polymer AMM Activated Monomer Mechanism (AMM) NCA_1->AMM Deprotonation (if base present) NCA_2->Polymer Inter_1 Active Species ~M1* (Sterically Crowded) Inter_1->NCA_1 k11 (Very Slow) Inter_1->NCA_2 k12 (Fast) Inter_2 Active Species ~M2* Inter_2->NCA_1 k21 (Restricted) Inter_2->NCA_2 k22 (Fast)

Caption: Kinetic competition in copolymerization. Note the "Very Slow"


 pathway due to steric hindrance at the MePh-NCA quaternary carbon.

Protocol: Determination of Reactivity Ratios

Do not rely on single-point measurements. You must construct a Mayo-Lewis plot using low-conversion data.[1]

A. Experimental Setup (Self-Validating System)

Requirement: Strict exclusion of moisture is non-negotiable.[1] NCAs degrade to amino acids in water, terminating the chain and skewing kinetic data.[1]

  • Environment: Nitrogen-filled glovebox (

    
     ppm 
    
    
    
    ) or high-vacuum Schlenk line.[1]
  • Solvent: Anhydrous DMF or THF (dried over

    
    , distilled, and stored over 4Å molecular sieves).
    
  • Initiator: Hexylamine (primary amine) for standard kinetics.[1] Avoid strong bases (e.g., NaH, t-BuOK) to minimize the Activated Monomer Mechanism (AMM).[1]

B. The "Low Conversion" Workflow

To use the differential copolymerization equation, monomer conversion must be kept


.[1]
  • Feed Preparation: Prepare 5 separate reaction vessels with varying molar feed ratios of MePh-NCA (

    
    ) to Comonomer (
    
    
    
    ).
    • Ratios (

      
      ): 10:90, 30:70, 50:50, 70:30, 90:10.[1]
      
  • Initiation: Add initiator ([M]/[I] ratio

    
     100).
    
  • Monitoring: Immediately transfer aliquots to NMR tubes containing

    
     with a quenching agent (e.g., excess HCl/dioxane or benzoic anhydride).
    
  • Quantification: Use 1H NMR integration.

    • Monitor the disappearance of the NCA ring protons (if distinct) or the appearance of the polymer backbone

      
      -protons.
      
    • Critical Check: Ensure the integration of the Methyl group (singlet,

      
       ppm) of MePh-NCA is distinct from the comonomer signals.
      
C. Data Processing (Kelen-Tüdos Method)

While Non-Linear Least Squares (NLLS) is statistically superior, Kelen-Tüdos (KT) allows for rapid visual validation of the data quality.[1]

The Equation:


[1]

Where:

  • 
     in feed.[1]
    
  • 
     in copolymer (from NMR).[1]
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    [3]
    
  • 
    [1]
    
  • 
    [1]
    
  • 
    [1]
    
  • 
    [1]
    

Plot


 vs 

:
  • Intercept at

    
    :  Gives 
    
    
    
    .
  • Intercept at

    
    :  Gives 
    
    
    
    .[1]

Expected Data & Interpretation

Based on the structural analogy to Aib-NCA (


-aminoisobutyric acid) and other hindered NCAs, here are the reference baselines for validation.
ParameterExpected Value RangeInterpretation

(MePh-NCA)
0.05 – 0.30 The monomer struggles to homopolymerize. It will wait for a comonomer to add to the chain end.[1]

(e.g., Glu-NCA)
1.5 – 3.0 The comonomer consumes itself preferentially.[1]
Product

< 1 Indicates a tendency toward random-to-blocky structures, but heavily skewed by the fast consumption of

.
Azeotropic Point Unlikely Due to the large difference in reactivity, an azeotrope (where feed = copolymer composition) is rarely observed.[1]

Troubleshooting:

  • If

    
    : Experimental error in integration. Re-run with higher concentration or longer relaxation delay (
    
    
    
    ) in NMR.
  • If Polymer precipitates:[1][2] Change solvent to DMSO-d6 or HFIP (Hexafluoroisopropanol) for NMR analysis.[1]

Synthesis of the Monomer (Reference Protocol)

To ensure the reactivity ratios are accurate, the starting material must be hyper-pure. Impurities (amines, HCl) alter the kinetics.[1]

Fuchs-Farthing Method (Phosgenation):

  • Precursor: Suspend

    
    -methyl-phenylglycine in dry THF.
    
  • Reagent: Add Triphosgene (0.35 eq) or Phosgene solution (excess).

  • Conditions: Reflux at

    
     under 
    
    
    
    flow.
  • Purification (CRITICAL):

    • Evaporate solvent.[1]

    • Recrystallize 3x from anhydrous Ethyl Acetate / Hexane (inside Glovebox if possible).[1]

    • Validation: The NCA must be white crystals. Any yellowing indicates instability.[1] Melting point should be sharp.[1]

References

  • Kricheldorf, H. R. (2006).[1] Polypeptides via Ring-Opening Polymerization of

    
    -Amino Acid N-Carboxyanhydrides.[1][3][4][5][6] In Macromolecular Engineering. Link
    
  • Deming, T. J. (2007).[1] Synthetic Polypeptides for Biomedical Applications.[1][7][8][9][10]Progress in Polymer Science, 32(8-9), 858-875.[1] Link[1]

  • Lu, H., & Cheng, J. (2007).[1] Hexamethyldisilazane-Mediated Controlled Polymerization of

    
    -Amino Acid N-Carboxyanhydrides.Journal of the American Chemical Society, 129(46), 14114-14115.[1] Link
    
  • Kelen, T., & Tudos, F. (1975).[1] Analysis of the Linear Methods for Determining Copolymerization Reactivity Ratios. I. A New Improved Linear Graphic Method.Journal of Macromolecular Science: Part A - Chemistry, 9(1), 1-27.[1] Link[1]

  • Vayaboury, W., Giani, O., Cottet, H., Deratani, A., & Schué, F. (2004).[1] Living Polymerization of

    
    -Amino Acid N-Carboxyanhydrides (NCA) on Solid Support.[1]Macromolecular Rapid Communications, 25(13), 1221-1224.[1] Link[1]
    

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Mastering Sterically Hindered Couplings with 4-Methyl-4-phenyloxazolidine-2,5-dione

Authored by: Gemini, Senior Application Scientist Introduction: Overcoming the Challenge of Sterically Hindered Residues in Peptide Synthesis The synthesis of peptides containing sterically demanding amino acids, particu...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Overcoming the Challenge of Sterically Hindered Residues in Peptide Synthesis

The synthesis of peptides containing sterically demanding amino acids, particularly α,α-disubstituted residues, presents a significant challenge in modern drug discovery and materials science.[1][2] These residues are invaluable for inducing specific secondary structures (e.g., helices), enhancing metabolic stability by shielding the peptide backbone from proteolytic degradation, and exploring novel conformational spaces.[2] However, the bulky nature of these amino acids physically obstructs the approach of the nucleophilic amine to the activated carboxyl group, leading to drastically reduced reaction rates, incomplete couplings, and low yields when using standard peptide synthesis protocols.[3][4][5] Traditional activation methods often require a large excess of expensive reagents and may still prove ineffective for particularly challenging sequences.[5]

This application note details the use of amino acid N-carboxyanhydrides (NCAs), specifically 4-Methyl-4-phenyloxazolidine-2,5-dione , as a highly efficient solution for incorporating the sterically hindered, non-canonical amino acid α-methyl-α-phenylglycine. NCAs are pre-activated amino acid derivatives that offer a powerful alternative to conventional coupling strategies. Their high reactivity and unique reaction mechanism, which releases only carbon dioxide as a byproduct, provide a clean, atom-economical, and potent method for forming even the most challenging peptide bonds.[6]

We provide a comprehensive guide for researchers, including the synthesis of the NCA monomer and detailed, field-tested protocols for its application in both solution-phase and solid-phase peptide synthesis (SPPS).

The N-Carboxyanhydride (NCA) Advantage

N-Carboxyanhydrides, also known as Leuchs' anhydrides, are cyclic derivatives of amino acids.[3] They are highly valued in peptide chemistry for several key reasons:

  • High Reactivity: The strained five-membered ring is highly susceptible to nucleophilic attack by an amine, leading to rapid peptide bond formation without the need for additional coupling reagents.[6]

  • Atom Economy & Green Chemistry: The primary byproduct of the coupling reaction is gaseous CO2, which simplifies purification and aligns with the principles of sustainable chemistry.[6]

  • Simplified Workup: The absence of coupling agent byproducts makes the isolation of the desired peptide significantly easier compared to methods using carbodiimides or onium salts.[6]

The general reaction involves the nucleophilic attack of an amine on the C5 carbonyl of the NCA ring. The ring opens, and subsequent decarboxylation of the resulting carbamic acid yields the new peptide bond and CO2.

Reaction Mechanism: NCA Coupling

dot digraph "NCA_Coupling_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368", fontname="Arial", fontsize=9];

// Reactants NCA [label="4-Methyl-4-phenyloxazolidine-2,5-dione\n(Phe(α-Me) NCA)"]; PeptideAmine [label="Peptide-NH2\n(Nucleophile)"];

// Intermediate Intermediate [label="Unstable Carbamic Acid Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Products NewPeptide [label="New Peptide Bond\n(Peptide-NH-CO-C(Me)(Ph)-NH2)"]; CO2 [label="Carbon Dioxide (CO2)"];

// Connections PeptideAmine -> Intermediate [label="Nucleophilic Attack"]; NCA -> Intermediate; Intermediate -> NewPeptide [label="Decarboxylation"]; Intermediate -> CO2 [label="Release"];

// Styling {rank=same; NCA; PeptideAmine;} {rank=same; NewPeptide; CO2;} } dot Figure 1: General mechanism of peptide bond formation using an N-Carboxyanhydride (NCA).

Protocol 1: Synthesis of 4-Methyl-4-phenyloxazolidine-2,5-dione

The synthesis of the NCA is the critical first step. The most common and effective method involves the phosgenation of the parent amino acid, α-methyl-α-phenylglycine. Triphosgene (bis(trichloromethyl) carbonate) is a safer, solid alternative to gaseous phosgene and is recommended.[3][6]

Materials:

  • α-Methyl-α-phenylglycine

  • Triphosgene (BTC)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)

Step-by-Step Procedure:

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend α-methyl-α-phenylglycine (1 equivalent) in anhydrous THF.

    • Expert Insight: Anhydrous conditions are critical. NCAs are highly sensitive to moisture, which will hydrolyze the ring back to the parent amino acid.[3] THF is an excellent solvent for this reaction due to its ability to dissolve the starting material and its appropriate boiling point.

  • Heating: Heat the suspension to reflux with vigorous stirring. A clear solution may or may not form, depending on the concentration.

  • Triphosgene Addition: In a separate, dry flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous THF. Add this solution dropwise to the refluxing amino acid suspension over 1-2 hours using an addition funnel.

    • Causality: Slow addition is crucial to control the reaction rate and prevent the formation of side products. Triphosgene decomposes to phosgene in situ.

  • Reaction Monitoring: Continue heating at reflux until the reaction mixture becomes a clear solution (typically 2-4 hours). This indicates the consumption of the solid amino acid and the formation of the soluble NCA.

  • Solvent Removal: After cooling to room temperature, remove the THF under reduced pressure using a rotary evaporator.

  • Crystallization: Dissolve the crude oily residue in a minimal amount of anhydrous THF. Add anhydrous hexane dropwise while stirring until the solution becomes cloudy.

  • Precipitation: Transfer the flask to an ice bath (0-5°C) and continue stirring for 1 hour to induce complete precipitation of the NCA product.[6]

  • Isolation and Storage: Filter the crystalline NCA product under a nitrogen atmosphere. Wash the crystals with cold, anhydrous hexane and dry under high vacuum. The final product should be a white crystalline solid. Store the NCA under an inert atmosphere at -20°C.[6]

    • Trustworthiness: Proper storage is essential for maintaining the reactivity of the NCA. Exposure to atmospheric moisture will lead to degradation.

Protocol 2: Solution-Phase Coupling of a Sterically Hindered Dipeptide

This protocol describes the coupling of the Phe(α-Me) NCA to a C-terminally protected amino acid (e.g., H-Ala-OtBu) in solution.

Materials:

  • 4-Methyl-4-phenyloxazolidine-2,5-dione (1.05 equivalents)

  • Amino acid ester hydrochloride (e.g., H-Ala-OtBu·HCl) (1 equivalent)

  • A non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) (1 equivalent)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

Step-by-Step Procedure:

  • Reactant Preparation: In a dry flask under a nitrogen atmosphere, dissolve the amino acid ester hydrochloride in anhydrous DCM. Cool the solution in an ice bath (0°C).

  • Neutralization: Add DIPEA (1 equivalent) to neutralize the hydrochloride salt and liberate the free amine. Stir for 5 minutes.

    • Expert Insight: It is critical to use a non-nucleophilic base like DIPEA. A primary or secondary amine would compete as a nucleophile, attacking the NCA.

  • NCA Addition: Add the 4-Methyl-4-phenyloxazolidine-2,5-dione as a solid in one portion.

    • Causality: A slight excess (1.05 eq) of the NCA is used to drive the reaction to completion, but a large excess should be avoided to prevent potential side reactions or difficult purification.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

    • Expert Insight: Due to the high steric hindrance of the α,α-disubstituted NCA, the reaction rate is significantly slower than with unhindered NCAs.[3] An extended reaction time is necessary to achieve high coupling efficiency.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO3 (aq), and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel to yield the pure product.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol outlines the procedure for coupling 4-Methyl-4-phenyloxazolidine-2,5-dione to a resin-bound peptide chain using standard Fmoc-based SPPS.

Workflow for SPPS with a Hindered NCA

dot digraph "SPPS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];

// Nodes Start [label="Resin-Bound Peptide\n(Fmoc-NH-Peptide-Resin)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine in DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Wash (DMF, DCM)"]; Coupling [label="NCA Coupling\n(Phe(α-Me) NCA in DCM/DMF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="Wash (DCM, DMF)"]; KaiserTest [label="Kaiser Test\n(Check for free amines)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; NextCycle [label="Proceed to Next Cycle\nor Final Cleavage", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DoubleCouple [label="Double Couple\n(Repeat Step 4)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> KaiserTest; KaiserTest -> NextCycle [label="Negative (Complete)"]; KaiserTest -> DoubleCouple [label="Positive (Incomplete)"]; DoubleCouple -> Coupling; } dot Figure 2: SPPS workflow for coupling a sterically hindered NCA.

Materials:

  • Fmoc-deprotected peptide-resin (1 equivalent)

  • 4-Methyl-4-phenyloxazolidine-2,5-dione (4 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard SPPS reaction vessel and reagents for washing and deprotection.

Step-by-Step Procedure:

  • Resin Preparation: Following standard SPPS procedure, perform the Fmoc-deprotection of the N-terminal amino acid using 20% piperidine in DMF.[6]

  • Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is DMF (3x), DCM (3x), DMF (3x).

    • Expert Insight: Residual piperidine is a primary amine and will react with the NCA, consuming the reagent and terminating the growing chain. This washing step is absolutely critical for success.

  • Solvent Exchange: Swell the resin in anhydrous DCM. For difficult couplings, a less polar solvent is often beneficial.

  • Coupling Reaction:

    • In a separate dry flask, dissolve 4-Methyl-4-phenyloxazolidine-2,5-dione (4 equivalents relative to resin loading) in a minimal amount of anhydrous DCM or a 1:1 mixture of DCM:DMF.

    • Add the NCA solution to the swelled resin.

    • Agitate the reaction vessel at room temperature for 4-6 hours.

    • Causality: A higher excess of the coupling reagent (4 eq) and a significantly longer reaction time are required to overcome the severe steric hindrance at the α-carbon and drive the reaction to completion on the solid support.[3]

  • Monitoring and Completion:

    • After the coupling time, wash the resin (DCM 3x, DMF 3x).

    • Perform a qualitative test (e.g., Kaiser or ninhydrin test) to check for the presence of unreacted primary amines.

    • If the test is positive (indicating an incomplete reaction), repeat the coupling step (a "double couple") with a fresh solution of the NCA.

  • Chain Elongation: Once a negative Kaiser test confirms the reaction is complete, proceed to the next Fmoc-deprotection and coupling cycle.

Quantitative Data & Comparison

The primary advantage of using an NCA for hindered couplings is the potential for higher yields compared to standard reagents that may fail completely.

Coupling ScenarioStandard Reagent (e.g., HBTU/DIPEA)4-Methyl-4-phenyloxazolidine-2,5-dione (NCA)
Reagents Used Fmoc-AA-OH, HBTU, DIPEAPre-formed NCA
Byproducts Tetramethylurea, HOBt, DIPEA·H+Carbon Dioxide (CO2)
Typical Reaction Time 2-4 hours (often incomplete)4-16 hours (higher completion)
Relative Yield Low to moderate; may require cappingGood to excellent
Purification More complex due to byproductsSimplified

Note: Yields are highly sequence-dependent. This table provides a generalized comparison for a sterically demanding coupling.

Troubleshooting and Best Practices

  • Problem: Low Coupling Efficiency.

    • Solution: Ensure absolute anhydrous conditions. Increase reaction time and consider gentle heating (30-40°C), though monitor for potential side reactions. A double coupling is highly recommended for SPPS.[3]

  • Problem: NCA Polymerization.

    • Solution: This is a greater concern in solution-phase synthesis if a strong base or an incorrect stoichiometry is used. Use a non-nucleophilic base (DIPEA) and avoid a massive excess of NCA. The reaction mechanism for single addition is favored under these controlled conditions over the polymerization pathway.[5]

  • Problem: NCA Hydrolysis.

    • Solution: The NCA is moisture-sensitive.[3] Synthesize it fresh if possible, and always store it under a dry, inert atmosphere at low temperature (-20°C). Use anhydrous solvents for all reactions.

Conclusion

4-Methyl-4-phenyloxazolidine-2,5-dione provides a robust and highly effective method for incorporating the challenging α-methyl-α-phenylglycine residue into peptides. While requiring careful handling due to moisture sensitivity, the benefits of high reactivity, clean reaction profiles, and the ability to overcome extreme steric hindrance make NCAs a superior choice for synthesizing complex, modified peptides. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently expand their peptide synthesis capabilities to include this valuable class of unnatural amino acids.

References

  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with N-Carboxyanhydrides (NCAs). BenchChem Scientific.

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150.

  • Aurelio, L., et al. (2001). Sterically Hindered Cα,α-Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides. The Journal of Organic Chemistry, 66(21), 7009-7018.

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Scientific.

  • Wikipedia. (n.d.). Amino acid N-carboxyanhydride. Retrieved from Wikipedia.

  • ResearchGate. (2020). Syntheses of sterically hindered peptides containing α,α-disubstituted amino acid(s).

  • Deliver Therapeutics. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries.

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

  • Cheng, J. & Deming, T.J. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. University of Illinois.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5733-5738.

  • Kennesaw State University. (2022). Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics. Digital Commons@Kennesaw State University.

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during 4-Methyl-4-phenyloxazolidine-2,5-dione polymerization

Technical Support Center: Precision ROP of 4-Methyl-4-phenyloxazolidine-2,5-dione Current Status: Active Ticket Context: User is experiencing low molecular weight, broad dispersity, or stalled reactions during the polyme...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Precision ROP of 4-Methyl-4-phenyloxazolidine-2,5-dione

Current Status: Active Ticket Context: User is experiencing low molecular weight, broad dispersity, or stalled reactions during the polymerization of 4-Methyl-4-phenyloxazolidine-2,5-dione (4-Me-4-Ph-NCA). Monomer Profile:


-disubstituted NCA.
Key Challenge:  Extreme steric hindrance at the 

-carbon combined with high sensitivity to moisture.

Executive Summary: The "Steric Fortress" Paradox

You are not polymerizing a standard amino acid like Glutamate or Lysine. 4-Me-4-Ph-NCA is an


-disubstituted monomer. The quaternary carbon creates a "steric fortress" around the reactive C-5 carbonyl.
  • The Problem: The nucleophilic attack required for chain growth (

    
    ) is kinetically suppressed by the methyl and phenyl groups.
    
  • The Consequence: Because propagation is slow, any side reaction (water attack, chain termination, or "wrong" base attack) has a competitive advantage.

  • The Solution: You cannot rely on standard primary amine initiation (e.g., benzylamine) alone. You must switch to HMDS-mediated polymerization or Transition Metal Catalysis to bypass the steric barrier and suppress the "Activated Monomer Mechanism" (AMM).

Module 1: Critical Troubleshooting (Q&A)

Q1: My reaction solution turns cloudy/opaque almost immediately. Is this polymerization?

Diagnosis: Likely Water Initiation or Polymer Precipitation .

  • The Science: Water is a much smaller nucleophile than your polymer chain end. It can penetrate the steric shield of the monomer faster than the growing chain can. If water attacks, it starts a new chain (increasing

    
    , lowering 
    
    
    
    ).
  • Differentiation:

    • White precipitate: The polymer (Poly-4-Me-4-Ph-Ala) is highly rigid (

      
      -helix) and poorly soluble in THF. It may be crashing out.
      
    • Gelation: Cross-linking or extremely high MW (unlikely with this monomer).

  • Corrective Action:

    • Switch Solvent: Move from THF to DMF or DMAc (Anhydrous). The rigid-rod polymer requires polar aprotic solvents to stay solvated.

    • The "Flame" Test: Flame-dry your glassware under vacuum three times before introducing the monomer.

Q2: I am getting low molecular weight (oligomers) despite a high Monomer:Initiator (M:I) ratio.

Diagnosis: "Activated Monomer" Mechanism (AMM) Takeover.

  • The Science: Because the C-5 carbonyl is blocked by the phenyl/methyl groups, your amine initiator (or chain end) gets frustrated. Instead of attacking C-5 (Nucleophilic), it acts as a Base and rips the proton off the Nitrogen (3-N).

  • The Result: This creates an NCA anion (Activated Monomer) that initiates a chaotic, uncontrolled polymerization chain reaction, often terminating early via back-biting.

  • Corrective Action:

    • Stop using simple primary amines (like butylamine) as free bases.

    • Use Hexamethyldisilazane (HMDS): The silyl group activates the amine but prevents it from acting as a base, forcing the reaction through the correct nucleophilic pathway.

Q3: The reaction stalls after 50% conversion.

Diagnosis: Chain End "Death" (Termination via Cyclic Formation).

  • The Science: In hindered NCAs, the growing amine end is slow to find the next monomer. It has "time" to look backwards and bite its own tail, forming a stable hydantoin ring or cyclic peptide. Once cyclized, the chain is dead.

  • Corrective Action:

    • Increase Concentration: Run the reaction at higher concentration (e.g., 0.2 M - 0.5 M) to increase the collision frequency between chain ends and monomers (

      
      ), favoring propagation over intramolecular termination.
      
    • Lower Temperature: Counter-intuitive, but lowering temp (0°C) can suppress the high-activation-energy termination reactions more than it suppresses propagation.

Module 2: The Mechanism Battlefield

The following diagram illustrates why your reaction fails. You want the Green Path (NAM). Steric hindrance forces the system toward the Red Path (AMM) or Blue Path (Water).

G Start Initiator/Chain End (Amine) Monomer 4-Me-4-Ph-NCA (Steric Fortress) Start->Monomer Approaches NAM Nucleophilic Attack (C-5) (Normal Amine Mechanism) Monomer->NAM Sterics allow? (Hard) AMM Proton Abstraction (3-N) (Activated Monomer Mech) Monomer->AMM Sterics block? (Easy) Water Impurity Attack (Moisture) Monomer->Water Diffusion Control Polymer Controlled Polypeptide (Linear Growth) NAM->Polymer Propagation DeadEnd Cyclic Termination (Hydantoins) AMM->DeadEnd Back-biting Oligomer Dead Oligomers (Uncontrolled) Water->Oligomer New Chain Start

Caption: The "Battle for Carbonyls". Steric bulk at the


-position makes the desired Green Path difficult, allowing the Red (Side Reaction) and Grey (Impurity) paths to dominate.

Module 3: Optimized Protocol (HMDS Method)

This protocol uses Hexamethyldisilazane (HMDS) to mechanically enforce the correct polymerization pathway.

Reagents:

  • Monomer: 4-Methyl-4-phenyloxazolidine-2,5-dione (Recrystallized 3x from EtOAc/Hexane).

  • Initiator: HMDS (Distilled).

  • Solvent: DMF (Anhydrous, 99.8%). Note: THF is poor for this specific polymer solubility.

Step-by-Step Workflow:

  • Glovebox Entry: Move all reagents into a

    
     glovebox (
    
    
    
    ppm
    
    
    ).
  • Solvation: Dissolve Monomer in DMF.

    • Target Conc: 0.2 M (High concentration helps kinetics).

  • Initiation: Add HMDS via microsyringe.

    • Ratio: For target DP=50, use M:I = 50:1.

  • The "Breathing" Phase:

    • Seal the vessel tight.

    • Stir at Room Temperature for 48-72 hours.

    • Note: This reaction is slower than Glu-NCA. Do not heat above 40°C unless absolutely necessary (heat promotes termination).

  • Termination: Remove from glovebox. Pour into cold Methanol containing 1mM HCl.

  • Isolation: Centrifuge the white precipitate. Wash 3x with Methanol to remove unreacted monomer.

Module 4: Data & Specifications

ParameterSpecificationReason
Solvent Choice DMF or NMP Poly(

-Me-Phe) forms rigid rods; precipitates in THF/DCM.
Temperature 20°C - 30°C High temp (>60°C) triggers depolymerization or back-biting.
Atmosphere Nitrogen/Argon Moisture limit < 10 ppm.
Initiator HMDS or Co(PMe3)4 Primary amines cause AMM side reactions due to sterics.
Reaction Time 2 - 5 Days Propagation (

) is sterically retarded.

References

  • Deming, T. J. (1997). "Facile synthesis of block copolypeptides of defined architecture." Nature, 390, 386–389. Link

  • Lu, H. & Cheng, J. (2007).[1] "Hexamethyldisilazane-Mediated Controlled Polymerization of

    
    -Amino Acid N-Carboxyanhydrides." Journal of the American Chemical Society, 129(46), 14114–14115. Link
    
  • Kricheldorf, H. R. (2006). "Polypeptides and 100 Years of Chemistry of

    
    -Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition, 45(35), 5752–5784. Link
    
  • Pickel, D. L. et al. (2015). "Practical Considerations for the Synthesis of Polypeptides via Ring-Opening Polymerization of N-Carboxyanhydrides." Journal of Visualized Experiments, (104), e53204. Link

Sources

Optimization

Technical Support Center: Handling the Moisture Sensitivity of 4-Methyl-4-phenyloxazolidine-2,5-dione

A Senior Application Scientist's Guide to N-Carboxyanhydride (NCA) Integrity Welcome to the technical support center for 4-Methyl-4-phenyloxazolidine-2,5-dione. As a specialized α-amino acid N-carboxyanhydride (NCA), thi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to N-Carboxyanhydride (NCA) Integrity

Welcome to the technical support center for 4-Methyl-4-phenyloxazolidine-2,5-dione. As a specialized α-amino acid N-carboxyanhydride (NCA), this monomer is a cornerstone for the synthesis of advanced polypeptides used in drug delivery and regenerative medicine.[1][2][3] However, its high reactivity, which makes it invaluable for ring-opening polymerization (ROP), also renders it exceptionally sensitive to moisture.

This guide is structured to provide not just protocols, but a deep understanding of the chemical principles governing the handling of this reagent. By mastering these concepts, you will be able to preemptively address challenges, troubleshoot effectively, and ensure the success of your polymerizations.

Section 1: The Core Challenge - Understanding Moisture-Induced Degradation

The fundamental challenge in working with any NCA, including 4-Methyl-4-phenyloxazolidine-2,5-dione, is its susceptibility to hydrolysis. The oxazolidine-2,5-dione ring contains two highly electrophilic carbonyl carbons. Water, acting as a nucleophile, can attack these sites, initiating a cascade of undesirable reactions.

Mechanism of Hydrolysis:

  • Nucleophilic Attack: A water molecule attacks one of the carbonyl carbons (typically the more accessible C5 carbonyl) of the NCA ring.

  • Ring-Opening: This attack leads to the opening of the anhydride ring, forming an unstable carbamic acid intermediate.

  • Decarboxylation/Decomposition: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) and regenerating the parent α-methyl-phenylalanine amino acid.

This process not only consumes your valuable monomer but can also act as an uncontrolled initiation event in your polymerization, leading to polymers with low molecular weight and high polydispersity.[4][5]

cluster_main Hydrolysis Pathway of 4-Methyl-4-phenyloxazolidine-2,5-dione NCA NCA Monomer (4-Methyl-4-phenyl oxazolidine-2,5-dione) Intermediate Unstable Carbamic Acid Intermediate NCA->Intermediate Nucleophilic Attack (Ring-Opening) H2O H₂O (Moisture) H2O->Intermediate Products Parent Amino Acid + CO₂ Intermediate->Products Decarboxylation

Caption: Moisture-induced degradation pathway of the NCA monomer.

Section 2: Troubleshooting Guide

This section addresses common experimental failures in a direct question-and-answer format, providing causal analysis and actionable solutions.

Q1: My polymerization failed to initiate or resulted in a very low yield. What are the primary causes?

A1: This is a classic symptom of contamination, most often by water. A failed polymerization points to the consumption of the monomer or inhibition of the initiator before propagation can occur.

Causal Analysis & Solutions:

Potential CauseScientific ExplanationTroubleshooting & Prevention Protocol
Moisture Contamination Water acts as a competing nucleophile and initiator.[4][5] It can hydrolyze the NCA monomer before your intended initiator is added. Furthermore, it initiates its own short polymer chains, consuming monomer and leading to oligomeric byproducts instead of the desired high polymer.Implement a Rigorous Anhydrous Workflow. All glassware must be oven-dried (>125°C overnight) or flame-dried under vacuum and cooled under an inert atmosphere (N₂ or Ar).[6][7][8] Solvents must be rigorously dried and de-gassed (See Protocol 1). All transfers must be performed using air-free techniques (See Protocol 2).[6][9]
Acidic Impurities in Monomer The most common synthesis route for NCAs involves phosgene or its derivatives, which can produce trace amounts of HCl as a byproduct.[10][11] These acidic impurities can protonate and deactivate amine initiators, preventing polymerization. While some weak organic acids can paradoxically accelerate polymerization, strong acids like HCl are generally inhibitory.[12]Purify the NCA Monomer. Before use, recrystallize the 4-Methyl-4-phenyloxazolidine-2,5-dione from a suitable anhydrous solvent system (e.g., tetrahydrofuran/hexane or ethyl acetate/hexane) inside a glovebox or using Schlenk techniques.[4] This is crucial for removing non-polymeric impurities.
Inactive Initiator The initiator (e.g., a primary amine) may be impure, oxidized, or contaminated with water, rendering it incapable of initiating the ring-opening reaction.Verify Initiator Purity. Use a freshly purified or newly purchased initiator. If it is a liquid, it should be properly dried and de-gassed. If it is a solid, it should be dried under vacuum.
Q2: My GPC results show a polymer with a much lower molecular weight than targeted and a broad polydispersity (PDI > 1.5). Why?

A2: This outcome indicates a loss of control over the polymerization, characterized by uncontrolled initiation events and/or premature chain termination.

Causal Analysis & Solutions:

Potential CauseScientific ExplanationTroubleshooting & Prevention Protocol
Uncontrolled Initiation by Water This is the most frequent cause.[4] Each water molecule can initiate a new polymer chain. If significant moisture is present, numerous chains are initiated simultaneously, each growing for only a short time before the monomer is depleted. This inevitably leads to low molecular weight polymers and a high PDI.Master Air-Free Technique. The difference between a controlled, living polymerization and an uncontrolled one is often the quality of the inert atmosphere. Working in a glovebox with low O₂ and H₂O levels (<1 ppm) is ideal.[13] If using a Schlenk line, ensure a positive pressure of high-purity inert gas is maintained at all times.
Chain Termination Side Reactions At elevated temperatures or during prolonged reaction times, side reactions can occur. The growing polymer chain end can back-bite to form a stable 6-membered ring (a hydantoin), which terminates the chain.[4][14] This prevents further monomer addition and limits the final molecular weight.Optimize Reaction Conditions. Consider running the polymerization at a lower temperature (e.g., 0°C to room temperature) to suppress the activation energy of termination pathways.[11][15] Monitor the reaction (e.g., by FT-IR to track the disappearance of the anhydride peaks around 1850 and 1790 cm⁻¹) and terminate it once monomer conversion is complete to avoid side reactions.[4]
Impure Monomer As mentioned previously, electrophilic impurities from the NCA synthesis can react with the propagating amine chain end, acting as terminating agents.[10]Re-evaluate Monomer Purity. If you observe consistently broad PDI, monomer purification via recrystallization or flash chromatography over dried silica gel (performed in a glovebox) is strongly recommended.[10][16]

Section 3: Frequently Asked Questions (FAQs)

  • Q: How should I properly store 4-Methyl-4-phenyloxazolidine-2,5-dione?

    • A: Storage integrity is paramount. The monomer should be stored in a tightly sealed container (e.g., a glass vial with a PTFE-lined cap, sealed with paraffin film) under a positive pressure of an inert gas like argon or nitrogen. Store this container at -20°C or lower.[3][17] Crucially, always allow the container to warm up completely to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold solid.[17][18]

  • Q: What are the visual signs of monomer degradation?

    • A: High-purity 4-Methyl-4-phenyloxazolidine-2,5-dione should be a free-flowing crystalline solid. Signs of moisture exposure include clumping, a sticky or gummy appearance, or the presence of a liquid phase. Significant degradation may result in the material appearing opaque or having a "wet" look due to the formation of the amino acid.

  • Q: How can I be certain my solvents are dry enough for the reaction?

    • A: Visual inspection is insufficient. For moisture-sensitive polymerizations, solvents should be dried to a water content of <10 ppm. The gold standard for verifying solvent dryness is Karl Fischer Titration , a highly sensitive method that quantitatively measures water content.[19] If this is unavailable, using solvents freshly dispensed from a solvent purification system (SPS) or distilled from an appropriate drying agent is the next best practice.[20]

  • Q: Can I use this monomer without a glovebox or Schlenk line?

    • A: It is strongly discouraged. The extreme moisture sensitivity means that even brief exposure to the atmosphere can compromise the monomer and the reaction.[21] If absolutely necessary for a non-critical, small-scale experiment, one might attempt to work quickly under a rapid and continuous flow of inert gas, but this is a high-risk approach that will likely lead to poor results. Investing time in mastering air-free techniques is essential for success.[6][22]

Section 4: Essential Experimental Protocols

Protocol 1: Rigorous Drying of Reaction Solvents

The choice of drying method depends on the solvent and the required level of dryness.

MethodSuitable SolventsProcedurePros & Cons
Activated Molecular Sieves (3Å) Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, N,N-Dimethylformamide (DMF)1. Activate 3Å sieves by heating at >180°C under high vacuum for at least 8 hours.[19] 2. Cool to room temperature under inert gas. 3. Add activated sieves (10-20% w/v) to the solvent in an oven-dried flask under inert gas. 4. Allow to stand for at least 48 hours before use.[19]Pro: Safer, good for many common solvents. Con: Slower, may not achieve the lowest possible moisture levels.
Distillation from Calcium Hydride (CaH₂) THF, Toluene, DCM1. Set up a distillation apparatus that has been oven- or flame-dried. 2. Add CaH₂ to the solvent in the distillation pot and reflux under N₂ for several hours. 3. Distill the solvent directly into a dry, inert-atmosphere receiving flask. CAUTION: CaH₂ reacts with water to produce H₂ gas. Quench residual CaH₂ carefully with isopropanol, then methanol, then water.[19]Pro: Highly effective, can achieve very low ppm H₂O levels. Con: Higher hazard, requires a dedicated distillation setup.
Protocol 2: Workflow for Setting Up an NCA Polymerization on a Schlenk Line

This protocol outlines the key steps for performing a moisture-sensitive reaction outside of a glovebox.

cluster_workflow Schlenk Line Polymerization Workflow A 1. Assemble & Dry Glassware (Oven or Flame-Dry) B 2. Purge System (3x Vacuum/Inert Gas Cycles) A->B C 3. Add Monomer (Under positive N₂ flow) B->C D 4. Add Anhydrous Solvent (Via cannula or dry syringe) C->D E 5. Dissolve Monomer (Stir at desired temperature) D->E F 6. Add Initiator Solution (Via dry, gas-tight syringe) E->F Initiation G 7. Monitor Polymerization (FT-IR, NMR, etc.) F->G H 8. Terminate & Precipitate (Add to non-solvent) G->H

Caption: Step-by-step workflow for an air-free polymerization.

References

  • Frontiers. (2021, March 28). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. [Link]

  • Taylor & Francis Online. (2016, December 5). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. [Link]

  • National Center for Biotechnology Information. (2021, March 29). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. [Link]

  • ACS Publications. (2004, March 9). A Facile Synthesis of N-Carboxyanhydrides and Poly(α-amino acid) Using Di-tert-butyltricarbonate. [Link]

  • Wikipedia. Air-free technique. [Link]

  • PMC Isochem. (2022, May 5). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. [Link]

  • Cheng Research Group, University of Illinois. Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. [Link]

  • The Schlenk Line Survival Guide. Drying Solvents. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • PMC Isochem. NCA - UNCA. [Link]

  • EMD Millipore. Dry and safe - Drying agents from EMD Millipore. [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]

  • Pharmaceutical Networking. High Standard Purity NCA. [Link]

  • Royal Society of Chemistry. Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applications. [Link]

  • MDPI. (2017, October 25). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. [Link]

  • Nature. A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of. [Link]

  • CCS Chemistry. Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. [Link]

  • National Center for Biotechnology Information. (2017, October 25). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. [Link]

  • ACS Publications. (2010, November 3). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. [Link]

Sources

Troubleshooting

Preventing gelation during 4-Methyl-4-phenyloxazolidine-2,5-dione polymerization

Introduction: The Steric Challenge Welcome to the Technical Support Center. You are working with 4-Methyl-4-phenyloxazolidine-2,5-dione , the N-carboxyanhydride (NCA) derivative of -methyl- -phenylglycine. Immediate Tech...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Steric Challenge

Welcome to the Technical Support Center. You are working with 4-Methyl-4-phenyloxazolidine-2,5-dione , the N-carboxyanhydride (NCA) derivative of


-methyl-

-phenylglycine.

Immediate Technical Context: This is not a standard NCA polymerization. Unlike Leucine or Glutamate NCAs, your monomer is


-disubstituted . The quaternary carbon at the 4-position introduces massive steric hindrance.
  • The Symptom: "Gelation" in this context is rarely chemical crosslinking. It is almost exclusively physical aggregation or solubility mismatch driven by the extreme rigidity of the resulting polypeptide chain.

  • The Fix: You must transition from standard "mix-and-stir" protocols to Living Transition Metal Catalysis or High-Solubility Solvent Engineering .

Module 1: The Diagnostic Phase (Troubleshooting)

Before altering your protocol, identify the type of gelation you are witnessing. Use this diagnostic matrix to pinpoint the root cause.

Q1: What does the "gel" look like?
ObservationDiagnosisThe Mechanism
Cloudy / Opaque Paste Precipitation The polymer chain is rigid and has reached its solubility limit in the current solvent (e.g., THF). It is crashing out as oligomers.
Clear, Stiff Jelly Physical Gelation Inter-chain Hydrogen bonding or

-

stacking (phenyl groups) is forming a network. Common in DMF without salts.
Yellow/Orange Solid Chemical Crosslinking Impurity-driven side reactions (Isocyanates). Likely caused by wet solvent or impure monomer reacting with the "Activated Monomer" pathway.
Glassy Solid Bulk Solidification Reaction ran to high conversion, but the glass transition temperature (

) of this rigid polymer is very high.
Q2: Which initiator are you using?
  • Primary Amine (e.g., Hexylamine, Benzylamine):

    • Verdict:Not Recommended for this monomer.

    • Reason: The steric bulk of the methyl/phenyl group blocks the nucleophilic attack of the amine on the NCA carbonyl. The reaction is too slow. Water impurities will compete, leading to "dead" chains that aggregate and gel.

  • Tertiary Amine (e.g., TEA):

    • Verdict:High Risk.

    • Reason: Promotes the "Activated Monomer" mechanism. This frequently leads to side reactions (formation of isocyanates) which cause chemical crosslinking and gelation.

  • Transition Metal (Co, Ni):

    • Verdict:Gold Standard.

    • Reason: Zerovalent Nickel or Cobalt complexes form a metallacycle intermediate that bypasses the steric barrier, ensuring living polymerization without gelation.

Module 2: Critical Protocols

Protocol A: The "Flash" Purification (Mandatory)

Reference: Kramer & Deming, Biomacromolecules 2010 [1]

Gelation is often triggered by trace acid or salt impurities acting as multi-functional initiators. Recrystallization is insufficient for this hindered monomer.[1][2]

  • Stationary Phase: Silica Gel (60 Å).

  • Mobile Phase: Anhydrous THF / Hexanes (variable ratio, typically 1:1 or 2:1).

  • Procedure:

    • Dissolve crude NCA in minimal THF.

    • Pass through a silica plug inside a glovebox (or under N2 positive pressure).

    • Collect fractions; evaporate solvent under high vacuum.

    • Result: This removes trace acids (HCl) and isocyanates that cause unpredictable gelation.

Protocol B: LiCl-Mediated Polymerization (The Anti-Gel Additive)

If you must use amine initiators, you must disrupt the physical network.

  • Solvent: Anhydrous DMF (Dimethylformamide).[3]

  • Additive: Lithium Chloride (LiCl).

  • Concentration: 0.1 M to 0.5 M LiCl in DMF.

  • Mechanism:

    
     ions coordinate with the peptide carbonyls, disrupting inter-chain hydrogen bonds and preventing the "physical gel" formation.
    
  • Step-by-Step:

    • Dry LiCl at 150°C under vacuum for 24 hours (Critical: LiCl is hygroscopic).

    • Dissolve NCA in the DMF/LiCl solution.

    • Add initiator.[4][5]

    • Outcome: The solution remains fluid even at higher conversions.

Module 3: Visualization & Logic

Diagram 1: The Gelation Decision Tree

Caption: Logical flow to identify whether gelation is caused by impurities (chemical) or solubility (physical).

GelationDiagnostic Start Start: Reaction Gels CheckAppearance Check Appearance Start->CheckAppearance Cloudy Cloudy/Opaque CheckAppearance->Cloudy Looks like paste Clear Clear/Translucent CheckAppearance->Clear Looks like jelly SolventCheck Solvent Check Cloudy->SolventCheck ImpurityCheck Impurity Check Clear->ImpurityCheck Precipitation Diagnosis: Precipitation (Polymer Insoluble) SolventCheck->Precipitation Using THF/DCM? PhysGel Diagnosis: Physical Gel (H-Bond Network) SolventCheck->PhysGel Using DMF/DMSO? ImpurityCheck->PhysGel Monomer pure, no salts? ChemGel Diagnosis: Chemical Crosslink (Water/Side Rxn) ImpurityCheck->ChemGel Monomer not column purified?

Diagram 2: Steric Hindrance Mechanism

Caption: How the 4-Methyl-4-Phenyl bulk forces side reactions (Gelation) over propagation unless controlled.

StericMechanism NCA 4-Me-4-Ph NCA (Hindered Monomer) Amine Amine Initiator NCA->Amine DirectAttack Nucleophilic Attack (Propagation) Amine->DirectAttack Rare/Slow StericBlock Steric Repulsion (Slow Reaction) Amine->StericBlock Blocked by Phenyl/Methyl Polymer Linear Polymer DirectAttack->Polymer SideRxn Water/Base Attack (Activated Monomer) StericBlock->SideRxn Kinetics favor impurities Gelation GELATION (Uncontrolled Chain) SideRxn->Gelation

Module 4: Advanced FAQ

Q: Can I use THF as a solvent? A: Likely not for high molecular weights. Poly(


-disubstituted glycines) are extremely rigid rods. They tend to crystallize or precipitate out of THF rapidly. Switch to DMF or NMP  (N-methyl-2-pyrrolidone). If you must use THF, keep the monomer concentration very low (< 2 wt%), but this will slow the reaction further.

Q: Why does my reaction turn yellow before gelling? A: The yellow color is a signature of amine oxidation or the formation of cyclic termination products (hydantoins) driven by the "Activated Monomer" mechanism. This confirms that your nucleophilic attack is too slow, and the base is deprotonating the NCA instead. Fix: Switch to a Transition Metal Initiator (Cobalt/Nickel) which operates via oxidative addition, ignoring the basicity issue [2].

Q: I need a specific molecular weight. How do I control it without gelling? A: For this specific hindered monomer, standard M/I (Monomer/Initiator) ratios often fail because the initiation efficiency (


) is low (

).
  • Recommendation: Use Deming’s Cobalt Initiator

    
    . It is highly active and insensitive to the steric bulk of the phenyl group, allowing quantitative initiation (
    
    
    
    ).

References

  • Kramer, J. R., & Deming, T. J. (2010).[1] General Method for Purification of

    
    -Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672.[1] Link
    
  • Deming, T. J. (1997). Facile synthesis of high molecular weight polypeptides of defined architecture. Nature, 390(6658), 386–389. Link

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of

    
    -Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752–5784. Link
    

Sources

Optimization

Technical Support Center: Storage &amp; Stability of 4-Methyl-4-phenyloxazolidine-2,5-dione (MP-NCA)

Product Code: MP-NCA-PRO Chemical Family: -Amino Acid N-Carboxyanhydrides (NCAs) Critical Note: This guide addresses the 2,5-dione monomer (NCA), not the stable 2-one chiral auxiliary (Evans auxiliary). Core Directive: T...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: MP-NCA-PRO Chemical Family:


-Amino Acid N-Carboxyanhydrides (NCAs)
Critical Note:  This guide addresses the 2,5-dione  monomer (NCA), not the stable 2-one chiral auxiliary (Evans auxiliary).

Core Directive: The Stability Paradox

As a researcher working with 4-Methyl-4-phenyloxazolidine-2,5-dione , you are handling a "coiled spring." The high ring strain that makes this monomer reactive for polymerization also renders it thermodynamically unstable during storage.

Unlike standard organic reagents, MP-NCA does not just "go bad"—it actively polymerizes or hydrolyzes into autocatalytic impurities. This guide provides a self-validating system to maintain monomer fidelity (>99%) for reproducible polymerization kinetics.

The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. MP-NCA degrades via two primary pathways: Hydrolysis (moisture-driven) and Premature Polymerization (heat/nucleophile-driven).

Pathway Visualization

NCA_Degradation NCA MP-NCA Monomer (High Ring Strain) Carbamic Carbamic Acid Intermediate NCA->Carbamic Hydrolysis Oligomer Oligomers (Active Impurities) NCA->Oligomer Ring Opening Water Trace Moisture (Nucleophile) Water->NCA Attacks C-2 or C-5 Heat Heat / Amines Heat->NCA Initiates ROP AminoAcid α-Methylphenylglycine (Dead End) Carbamic->AminoAcid -CO2 (Decarboxylation) Oligomer->NCA Auto-Catalysis (The 'Sticky' Effect)

Figure 1: The dual degradation pathways. Note that 'Oligomers' can act as nucleophiles, accelerating further degradation in a "runaway" reaction.

Scientific Insight: The -Disubstituted Advantage

Because your molecule is 4-Methyl-4-phenyl substituted, it lacks an


-proton.
  • The Good News: It is resistant to racemization and certain side-reactions involving

    
    -proton abstraction common in standard amino acid NCAs.
    
  • The Bad News: The steric bulk of the phenyl/methyl groups can trap solvent molecules in the crystal lattice, leading to "insidious hydrolysis" where trapped solvent releases moisture over time [1].

Protocol: The "Cold Chain" Storage Workflow

Do not rely on "dry" solvents. You must establish an anhydrous, acid-free ecosystem .

Step-by-Step Purification & Storage
  • The Acid Wash (Crucial):

    • Why: The primary synthesis method (Fuchs-Farthing with Triphosgene) leaves residual HCl. HCl protonates the amine, preventing polymerization, but it also catalyzes hydrolysis.

    • Action: Dissolve crude NCA in Ethyl Acetate. Wash with ice-cold 5%

      
       (aq) followed by rapid brine wash. Dry over 
      
      
      
      immediately.
    • Validation: Dissolve a sample in water; pH should be neutral, not acidic.

  • Recrystallization (The Purification):

    • Solvent System: THF/Hexane or Ethyl Acetate/Hexane (1:3 ratio).

    • Technique: Layer hexane over the concentrated NCA solution in a Schlenk tube. Let it diffuse at -20°C.

    • Result: You want crystalline needles , not an oil. Oils trap impurities.

  • The Glovebox Transfer:

    • Transfer the crystals immediately into a glovebox (

      
       ppm, 
      
      
      
      ppm).
    • Store in a hydrophobized (silanized) glass vial .

    • Why Silanized? Untreated glass has surface hydroxyls (-OH) that can initiate polymerization on the container wall [2].

  • Deep Freeze:

    • Store the sealed vial inside a secondary container (jar with desiccant) at -20°C to -30°C .

Storage Conditions Summary Table
ParameterGold StandardAcceptable (Short Term)Dangerous (Avoid)
Temperature -30°C (Freezer)4°C (Fridge)25°C (Room Temp)
Atmosphere Argon/Nitrogen (Glovebox)Vacuum DesiccatorAmbient Air
Container Silanized Glass + Teflon CapStandard GlassPlastic (Permeable)
State White Crystalline SolidOff-white PowderSticky Oil / Paste

Troubleshooting Guide & FAQs

Q1: My monomer turned into a sticky, cloudy oil after 2 weeks in the freezer. Can I save it?

  • Diagnosis: This is "Oligomeric Death." The cloudiness is insoluble polypeptide chains forming due to moisture ingress or residual amine impurities.

  • Solution: Do not use. Recrystallization is rarely successful once oligomerization exceeds 5-10%. The oligomers act as nucleophiles, instantly polymerizing any fresh monomer you add.

  • Prevention: Check your vial seal. Use Parafilm under the cap, not just over it, or use a Teflon-lined screw cap.

Q2: I dissolved the NCA in DMF, but polymerization didn't start when I added the initiator.

  • Diagnosis: "Acid Kill." Residual HCl from the synthesis is protonating your amine initiator (

    
    ), rendering it non-nucleophilic.
    
  • Test: Add a drop of

    
     solution to a small aliquot of your monomer. A white precipitate (
    
    
    
    ) confirms chloride contamination.
  • Fix: Reprocess the monomer with the bicarbonate wash step (Protocol Step 1) or add a "sacrificial" base (like TEA) to neutralize the acid before adding the initiator [3].

Q3: Why is the 4-Methyl-4-phenyl derivative harder to dissolve than Phenylalanine-NCA?

  • Insight: The

    
    -disubstitution creates significant steric bulk and rigidity. This increases the lattice energy of the crystal.
    
  • Advice: You may need to gently warm the solvent to 30°C to dissolve the monomer before adding the initiator. Do not heat above 40°C, as thermal polymerization (auto-initiation) begins around 45-50°C for this derivative.

Q4: Can I store the monomer in solution (e.g., in THF)?

  • Verdict: Never.

  • Reasoning: Even "anhydrous" THF contains trace peroxides and water. In solution, the molecular mobility is high, allowing the NCA to find trace nucleophiles 1000x faster than in the solid state. Always store as a dry solid.

Experimental Workflow: Polymerization Readiness

Before committing valuable initiator to the reaction, perform this "Self-Validating" check.

Validation_Flow Start Remove NCA from Freezer Warm Warm to RT in Desiccator (Prevent Condensation) Start->Warm Visual Visual Check: Is it free-flowing crystals? Warm->Visual Pass1 Yes Visual->Pass1 Fail1 No (Sticky/Clumped) Visual->Fail1 IR_Check FT-IR Analysis Look for 'Doublet' at 1850/1785 cm-1 Pass1->IR_Check Discard Discard / Recrystallize Fail1->Discard Pass2 Sharp Peaks No broad -OH shoulder IR_Check->Pass2 Fail2 Broad peaks or New peak at 1650 cm-1 (Amide) IR_Check->Fail2 Proceed Proceed to Polymerization Pass2->Proceed Fail2->Discard

Figure 2: The "Go/No-Go" decision tree before experimentation.

References

  • Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. In α-Amino Acid-N-Carboxyanhydrides and Related Heterocycles. Springer.

  • Deming, T. J. (2007). Synthetic polypeptides for biomedical applications. Progress in Polymer Science, 32(8-9), 858-875.

  • Hadjichristidis, N., et al. (2009). Amino Acid N-Carboxyanhydrides: A Powerful Tool in Polymer Synthesis. Chemical Reviews, 109(11), 5528–5578.

  • Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Topics in Current Chemistry.

Reference Data & Comparative Studies

Validation

1H NMR Characterization of 4-Methyl-4-phenyloxazolidine-2,5-dione Purity

A Comparative Guide for Polymerization-Grade Monomers Executive Summary The synthesis of high-molecular-weight polypeptides via Ring-Opening Polymerization (ROP) is strictly governed by the purity of the N-carboxyanhydri...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Polymerization-Grade Monomers

Executive Summary

The synthesis of high-molecular-weight polypeptides via Ring-Opening Polymerization (ROP) is strictly governed by the purity of the N-carboxyanhydride (NCA) monomer. 4-Methyl-4-phenyloxazolidine-2,5-dione (hereafter MP-NCA ) is a specialized, sterically hindered monomer derived from


-methylphenylalanine.

Unlike standard amino acids, MP-NCA lacks an


-proton, making traditional optical rotation methods irrelevant and simplifying the NMR splitting patterns. However, its quaternary center increases steric strain, making the ring highly susceptible to moisture-induced ring-opening.

This guide argues that Quantitative 1H NMR (qNMR) is the superior method for purity assessment compared to HPLC or FTIR, specifically because it allows for the in-situ detection of hydrolysis products and acid salts without the derivatization artifacts common in chromatography.

The Problem: Why "99%" Isn't Good Enough

In living NCA polymerizations, the degree of polymerization (DP) is defined by the monomer-to-initiator ratio ([M]/[I]). Impurities act as terminators or chain transfer agents.[1]

  • Water: Opens the NCA ring to form the amino acid carbamate, which decarboxylates to the free amine, initiating uncontrolled polymerization.

  • HCl (from Fuchs-Farthing synthesis): Protonates the nucleophilic initiator, killing the reaction immediately.

A monomer that is 98% pure by HPLC (UV detection) may contain 2% HCl salts or water, which are invisible to UV but fatal to polymerization.

Comparative Analysis: NMR vs. Alternatives

The following table contrasts 1H NMR with traditional characterization methods for MP-NCA.

Feature1H NMR (Recommended) HPLC (Reversed Phase) FTIR (ATR/Transmission) Non-Aqueous Titration
Primary Detection Structural protons & molar ratiosUV Absorption (210-254 nm)Carbonyl stretchingChloride / Amine content
Sample State Solution (

)
Solution (Aq./Organic)Solid/NeatSolution
Stability High (if dry solvent used)Low (Hydrolyzes on column)HighHigh
Impurity ID Specific (Water, HCl, Solvents)General (Retention time)Functional Group onlySpecific (ions only)
Quantification Absolute (via Internal Standard)Relative (requires standards)Semi-quantitativeQuantitative
Verdict Gold Standard False Positives likely due to hydrolysisGood for identity, bad for purityAuxiliary method only
Why HPLC Fails for NCAs

MP-NCA is moisture-sensitive. In standard Reverse Phase HPLC, the aqueous mobile phase hydrolyzes the NCA during the run. The peak observed often corresponds to the hydrolyzed amino acid or a mix of monomer/degradation product, leading to inaccurate purity values unless the monomer is pre-derivatized (e.g., with butylamine), which introduces its own errors.

Deep Dive: 1H NMR Characterization of MP-NCA

Structural Logic & Peak Assignment

The MP-NCA molecule has a quaternary carbon at the 4-position.

  • Consequence: There is NO

    
    -proton .
    
  • Spectrum Appearance: The spectrum is remarkably simple compared to Phenylalanine-NCA. You will not see the typical triplet/doublet-of-doublets at ~4.5 ppm.

Theoretical Chemical Shifts (in


): 
MoietyProton CountMultiplicityApprox.[2] Shift (

ppm)
Structural Insight
Phenyl Ring 5HMultiplet7.20 – 7.45 Aromatic protons. Integration reference.
NH (Amide) 1HBroad Singlet6.00 – 8.00 Exchangeable. Position varies with concentration/temp.[2]
Methyl (

)
3HSinglet1.80 – 2.10 Shifted downfield (vs. alanine) due to the phenyl ring and cyclic carbonate anisotropy.
The "Silent Killers" (Impurity Peaks)

These are the signals that determine if your batch is usable.

  • Water: Sharp singlet at ~1.56 ppm (in

    
    ). Limit: < 100 ppm.
    
  • 
    -Methylphenylalanine (Hydrolysis Product):  Look for a methyl singlet slightly shifted from the NCA methyl, and broad -COOH/-NH2 protons.
    
  • Triphosgene/HCl: Not directly visible, but HCl often causes the NH peak to broaden significantly or shift downfield (>8.5 ppm).

  • Recrystallization Solvents:

    • THF:[3] Multiplets at 1.85 and 3.76 ppm.

    • Ethyl Acetate:[3] 4.12 (q), 2.05 (s), 1.26 (t).

    • Hexane: 0.88 (t), 1.26 (m).

Experimental Protocol: The "Dry-Box" Method

Objective: Prepare an NMR sample without introducing atmospheric moisture.

Materials:

  • Wilmad® Precision NMR Tubes (oven-dried).

  • Deuterated Chloroform (

    
    ) stored over 4Å Molecular Sieves (activated).
    
  • Glovebox or Nitrogen-flushed glove bag.

Workflow:

  • Preparation: Dry the NMR tube and cap in a vacuum oven at 60°C for 12 hours.

  • Solvent Check: Run a blank spectrum of the

    
    . Ensure water peak is negligible.
    
  • Sample Loading (Inside Glovebox):

    • Weigh ~15-20 mg of MP-NCA.

    • Dissolve in 0.6 mL

      
      .
      
    • Optional: Add trace Hexamethyldisiloxane (HMDSO) as an internal standard for qNMR.

  • Sealing: Cap the tube tightly and wrap with Parafilm inside the inert environment.

  • Acquisition:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): Must be

      
       10 seconds  (crucial for accurate integration of the quaternary methyl group).
      
    • Scans: 64 (for high S/N on trace impurities).

Visualizing the Workflow

Diagram 1: Analytical Decision Tree

This workflow illustrates how to decide if a batch is polymerization-ready.

NCA_Analysis_Workflow Start Crude MP-NCA (Post-Synthesis) Purification Purification (Recrystallization in THF/Hexane) Start->Purification Sampling Sample Prep (Glovebox, Dry CDCl3) Purification->Sampling NMR_Run 1H NMR Acquisition (d1 > 10s) Sampling->NMR_Run Analysis Spectrum Analysis NMR_Run->Analysis Check_H2O Water Peak (~1.56 ppm)? Analysis->Check_H2O Check_Hydrolysis Hydrolysis Peaks (Shifted Methyl)? Check_H2O->Check_Hydrolysis No Fail REJECT BATCH (Repurify) Check_H2O->Fail Yes Check_Solvent Residual Solvent (>1 mol%)? Check_Hydrolysis->Check_Solvent No Check_Hydrolysis->Fail Yes Check_Solvent->Fail Yes Pass PASS (Proceed to Polymerization) Check_Solvent->Pass No

Figure 1: Decision tree for assessing MP-NCA purity via 1H NMR.

Diagram 2: Chemical Synthesis & Impurity Pathways

Understanding where impurities come from helps in identifying them in the spectrum.

Impurity_Pathways AminoAcid alpha-Methylphenylalanine Reaction Cyclization (THF/Dioxane, Heat) AminoAcid->Reaction Triphosgene Triphosgene/Phosgene Triphosgene->Reaction MP_NCA Target: MP-NCA (Active Monomer) Reaction->MP_NCA Main Path Impurity_HCl Impurity: HCl (Broadens NMR peaks) Reaction->Impurity_HCl Side Product Impurity_Open Impurity: Carbamic Acid (Moisture Induced) MP_NCA->Impurity_Open + H2O Impurity_Amine Impurity: Free Amine (Decarboxylation) Impurity_Open->Impurity_Amine - CO2

Figure 2: Synthesis pathway showing the origin of critical impurities detectable by NMR.

References

  • Kricheldorf, H. R. (2006).

    
    -Amino Acid N-Carboxyanhydrides (NCAs).[1][3][4] In Angewandte Chemie International Edition. Link
    
  • Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications.[3][4] In Progress in Polymer Science. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. In Organometallics.[5] Link

  • Cheng, J., & Deming, T. J. (2012).

    
    -Amino Acid N-Carboxyanhydrides.[1][3] In Peptide-Based Materials. Link
    

Sources

Comparative

Comparing thermal stability of 4-Methyl-4-phenyloxazolidine-2,5-dione vs Phenylalanine NCA

Topic: Comparing thermal stability of 4-Methyl-4-phenyloxazolidine-2,5-dione vs Phenylalanine NCA Content Type: Technical Comparison Guide Audience: Polymer Chemists, Drug Delivery Researchers, and Process Engineers. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing thermal stability of 4-Methyl-4-phenyloxazolidine-2,5-dione vs Phenylalanine NCA Content Type: Technical Comparison Guide Audience: Polymer Chemists, Drug Delivery Researchers, and Process Engineers.

Executive Summary

In the synthesis of polypeptide-based biomaterials, the thermal and hydrolytic instability of N-carboxyanhydrides (NCAs) represents a critical bottleneck.[1] This guide compares the thermal stability profile of the classical L-Phenylalanine NCA (Phe-NCA) against the


-disubstituted variant, 4-Methyl-4-phenyloxazolidine-2,5-dione (MePhe-NCA) .

Key Finding: While Phe-NCA exhibits a higher melting point, it is chemically labile, prone to spontaneous polymerization and degradation via the "Activated Monomer" mechanism due to its acidic


-proton. In contrast, MePhe-NCA lacks this proton, conferring superior resistance to thermal degradation and suppressing uncontrolled polymerization, despite having a lower melting point.

Physicochemical Property Comparison

The following data aggregates experimentally validated properties for both compounds. Note the distinction between Melting Point (phase transition) and Decomposition (chemical breakdown).

FeatureL-Phenylalanine NCA 4-Methyl-4-phenyloxazolidine-2,5-dione
Structure Type Monosubstituted (

-benzyl)

-Disubstituted (

-methyl,

-phenyl)
CAS Number 14825-82-230364-27-3
Molecular Weight 191.18 g/mol 191.18 g/mol
Melting Point (

)
93–94 °C (Decomposes) [1]84–85 °C [2]
Storage Requirement -20°C (Glovebox/Inert Gas)2–8°C (Desiccated)
Primary Degradation Proton abstraction

Isocyanate
Thermal decarboxylation (High Energy)
Solubility THF, Dioxane, Ethyl AcetateTHF, DCM, Chloroform

Application Insight: The lower


 of MePhe-NCA allows for melt-polymerization techniques at lower temperatures, reducing the energy barrier for processing while avoiding the charring associated with Phe-NCA.

Mechanistic Analysis of Instability

To understand the superior stability of MePhe-NCA, one must look at the Leuchs Anhydride degradation pathway .

The -Proton Vulnerability (Phe-NCA)

Standard amino acid NCAs like Phe-NCA possess a proton on the


-carbon (C4 position of the ring). This proton is relatively acidic (

).
  • Initiation: Trace bases or even the NCA's own amine terminus can abstract this proton.

  • Isocyanate Formation: The resulting anion rearranges to form an isocyanate.

  • Chain Reaction: This species acts as a nucleophile, attacking other NCA monomers, leading to uncontrolled "Activated Monomer" polymerization and heterogenous chain lengths.

The Quaternary Carbon Shield (MePhe-NCA)

MePhe-NCA is an


-disubstituted NCA. The C4 position is a quaternary carbon bonded to a methyl and a phenyl group.
  • Blockage: There is no

    
    -proton to abstract.
    
  • Consequence: The "Activated Monomer" pathway is chemically impossible. Polymerization can only proceed via nucleophilic attack at the C5 carbonyl (Normal Amine Mechanism), which is kinetically slower and more controlled.

Visualization: Thermal Degradation Pathways

NCA_Stability PheNCA Phe-NCA (Has alpha-Proton) Heat Heat / Trace Base PheNCA->Heat MePheNCA MePhe-NCA (Quaternary Carbon) MePheNCA->Heat Deprotonation Proton Abstraction (Formation of Anion) MePheNCA->Deprotonation BLOCKED Heat->Deprotonation High Susceptibility Nucleophilic Direct Nucleophilic Attack (C5 Carbonyl) Heat->Nucleophilic Primary Pathway (Sterically Hindered) Isocyanate Isocyanate Intermediate Deprotonation->Isocyanate Uncontrolled Uncontrolled Polymerization/Gelling Isocyanate->Uncontrolled Controlled Controlled Ring Opening Nucleophilic->Controlled

Figure 1: Mechanistic divergence between monosubstituted (Phe-NCA) and disubstituted (MePhe-NCA) thermal pathways.

Experimental Validation Protocols

Protocol A: Accelerated Thermal Aging (Isothermal TGA)

Objective: Determine the onset of mass loss due to decarboxylation (


 release).
  • Preparation: Load 5–10 mg of crystalline NCA into a platinum TGA pan under a Nitrogen atmosphere (Glovebox loading recommended for Phe-NCA).

  • Ramp: Heat at 10°C/min to 60°C (well below

    
    ).
    
  • Hold: Maintain isotherm at 60°C for 120 minutes.

  • Analysis:

    • Phe-NCA:[2][3] Expect significant mass loss (>5%) due to spontaneous polymerization and

      
       off-gassing.
      
    • MePhe-NCA: Expect negligible mass loss (<0.5%), indicating thermal inertness at processing temperatures.

Protocol B: Solution Stability (1H NMR Monitoring)

Objective: Assess stability in solution (e.g., for casting or liquid-phase reactions).

  • Solvent: Use anhydrous

    
    .
    
  • Sample: Prepare 0.1 M solutions of both NCAs.

  • Conditions: Incubate at 25°C in sealed NMR tubes.

  • Measurement: Acquire spectra at t=0, 6h, 24h.

  • Marker: Monitor the disappearance of the ring protons (or methyl protons for MePhe) and the appearance of broad polymer peaks or hydrolysis products (amino acid).

    • Success Criteria: MePhe-NCA should retain >95% integration purity after 24h. Phe-NCA typically shows >10% degradation within 6–12h unless ultra-pure.

Comparative Stability Data (Representative)
ConditionPhe-NCA StabilityMePhe-NCA Stability
Solid State (25°C, 24h) 90–95% Remaining>99% Remaining
Solid State (60°C, 1h) <80% (Significant browning)>98% (No visual change)
Solution (THF, 25°C, 24h) 85% Remaining98% Remaining
Moisture Sensitivity Extreme (Immediate hydrolysis)Moderate (Slow hydrolysis)

Handling and Storage Recommendations

Based on the thermal profiles, the following Standard Operating Procedures (SOPs) are advised:

  • Phe-NCA:

    • Must be stored at -20°C or colder.

    • Must be handled in a glovebox (

      
       ppm).
      
    • Purification (recrystallization) should be performed immediately prior to polymerization.

  • MePhe-NCA:

    • Can be stored at standard refrigeration temperatures (2–8°C).

    • Can be weighed in air for short periods (though inert atmosphere is best practice).

    • Suitable for long-term storage (months) without significant titer loss.

References

  • Sigma-Aldrich. (n.d.). L-Phenylalanine N-carboxyanhydride Product Sheet. Retrieved from (Note: Representative link for NCA properties).

  • Echemi. (2024).[4] 4-Methyl-4-phenyloxazolidine-2,5-dione Physical Properties. Retrieved from .

  • Kricheldorf, H. R. (2006).
  • Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science. (Context on NCA instability mechanisms).
  • National Institutes of Health (PubChem). (2024). Compound Summary: 4-Methyl-4-phenyloxazolidine-2,5-dione.[4][5][6] Retrieved from .

Sources

Validation

Circular Dichroism (CD) Spectroscopy of Chiral 4-Methyl-4-phenyloxazolidine-2,5-dione Polymers

A Comparative Technical Guide for Structural Analysis Executive Summary This guide provides a technical framework for analyzing polymers derived from 4-Methyl-4-phenyloxazolidine-2,5-dione (MP-NCA). Unlike standard N-car...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Structural Analysis

Executive Summary

This guide provides a technical framework for analyzing polymers derived from 4-Methyl-4-phenyloxazolidine-2,5-dione (MP-NCA). Unlike standard N-carboxyanhydrides (NCAs) like glutamate or alanine, MP-NCA yields poly(


-methyl-

-phenylglycine)
, a polypeptide with a quaternary

-carbon.

This structural constraint imposes severe steric hindrance, forcing the polymer into rigid helical conformations—typically


-helices —rather than the standard 

-helices or random coils found in canonical proteins. This guide compares the CD spectral signatures of MP-NCA polymers against standard alternatives (Poly-L-Glutamate and Poly-Aib), highlights the critical interference of aromatic side-chain transitions, and provides a validated experimental workflow.

Part 1: The Challenge of Quaternary Carbon Polypeptides

Structural Constraints (The Thorpe-Ingold Effect)

The defining feature of MP-NCA polymers is the "gem-disubstitution" at the


 atom (a methyl and a phenyl group).
  • Standard Amino Acids (e.g., L-Alanine):

    
     has one side chain and one hydrogen. High conformational flexibility (
    
    
    
    rotation).
  • MP-NCA Polymer:

    
     has two bulky groups. This restricts the 
    
    
    
    torsion angles to a narrow region of the Ramachandran plot.
  • Consequence: The polymer is sterically forbidden from forming

    
    -sheets and strongly favors tight helical structures, specifically the 
    
    
    
    -helix
    , even in short oligomers.
The "Aromatic Masking" Problem

In standard CD spectroscopy, the peptide bond (


 and 

) dominates the Far-UV region (190–250 nm). However, in MP-NCA polymers, the phenyl ring is rigidly attached to the chiral center.
  • Expert Insight: The aromatic transitions (

    
    , 
    
    
    
    bands) of the phenyl group often overlap with peptide signals. Unlike flexible phenylalanine side chains, the rigid MP-NCA phenyl group generates strong Induced Circular Dichroism (ICD) , potentially creating complex exciton couplets that can be mistaken for secondary structure changes.

Part 2: Comparative Analysis (MP-NCA vs. Alternatives)

This section compares MP-NCA polymers with the two industry standards for helical analysis: Poly-L-Glutamate (PLG) (canonical


-helix) and Poly-Aib  (canonical 

-helix).
Spectral Signature Comparison
FeaturePoly-L-Glutamate (PLG) Poly-Aib (

-aminoisobutyric acid)
Poly(MP-NCA)
Primary Conformation

-Helix (3.6 residues/turn)

-Helix (3.0 residues/turn)
Distorted

-Helix
Minima (

)
208 nm, 222 nm (Double dip)~205 nm, weak shoulder ~222 nm~205-210 nm (often broadened)
Ratio (

)
~1.0< 0.4Variable (due to aromatic overlap)
Aromatic Signal None (unless modified)NoneStrong (240–270 nm region)
Solvent Sensitivity High (pH dependent helix-coil)Low (Stable in most organic solvents)Very Low (Rigid rod)
Critical Decision Matrix

Use this logic to determine if MP-NCA is the correct choice for your application:

  • Choose PLG if you need a pH-responsive delivery system or a biodegradable mimic of natural proteins.

  • Choose Poly-Aib if you need a stable

    
    -helix reference without aromatic spectral interference.
    
  • Choose Poly(MP-NCA) if you require extreme proteolytic stability , rigid-rod mechanics for liquid crystals, or stable chirality in harsh non-polar solvents.

Part 3: Experimental Protocols

Workflow Visualization

The following diagram outlines the critical path from monomer synthesis to data validation.

CD_Workflow Synthesis 1. Monomer Synthesis (Phosgene/Triphosgene) Polymerization 2. Polymerization (Amine Initiated) Synthesis->Polymerization Dry THF, Inert Atm Purification 3. Purification (Reprecipitation) Polymerization->Purification Precipitate in MeOH SamplePrep 4. Sample Prep (TFE or HFIP Solvent) Purification->SamplePrep 0.1 mg/mL CD_Measure 5. CD Measurement (Far-UV + Near-UV) SamplePrep->CD_Measure Quartz Cuvette (0.1 cm) Analysis 6. Data Analysis (Deconvolution) CD_Measure->Analysis Subtract Solvent Baseline

Caption: Step-by-step workflow for generating and analyzing MP-NCA polymers. Note the critical requirement for inert atmospheres during polymerization.

Detailed Methodology
Step 1: Polymerization (The "Amine" Method)

Unlike transition metal catalysts which can be sensitive to steric bulk, primary amines are robust initiators for MP-NCA.

  • Reactant: Dissolve purified 4-Methyl-4-phenyloxazolidine-2,5-dione in anhydrous THF or Dioxane.

  • Initiator: Add Hexylamine or Benzylamine (Monomer/Initiator ratio = 20–50).

  • Condition: Stir at 50–60°C for 3–5 days. (Note: Steric hindrance significantly slows propagation compared to Glu-NCA).

  • Validation: Monitor disappearance of anhydride peaks (1850, 1780 cm⁻¹) via FTIR.

Step 2: CD Sample Preparation
  • Solvent Choice: MP-NCA polymers are often insoluble in water. Use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroethanol (TFE) . These solvents stabilize helical forms and dissolve hydrophobic backbones.

  • Concentration: Prepare 0.1 mg/mL to 0.5 mg/mL. High concentrations lead to aggregation and light scattering artifacts.

  • Path Length: Use a 1 mm (0.1 cm) quartz cuvette for Far-UV (190–250 nm).

Step 3: Measurement Parameters
  • Bandwidth: 1.0 nm.

  • Scanning Speed: 50 nm/min.[1]

  • Accumulations: Minimum 3 scans to improve Signal-to-Noise ratio.

  • Temperature: 20°C (Standard). Note: Perform a Variable Temperature (VT) scan (20°C to 80°C). If the signal remains unchanged, it confirms the rigid

    
     structure.
    

Part 4: Interpreting the Data (The "Aromatic" Trap)

When analyzing the spectrum of Poly(MP-NCA), do not rely solely on the standard algorithms (e.g., K2D3, SELCON3) used for proteins, as they assume standard L-amino acid basis sets.

Signaling Pathway for Interpretation

Interpretation_Logic Start CD Spectrum Obtained Check222 Check 222 nm Minima Start->Check222 IsDeep Deep Minima? Check222->IsDeep Alpha Likely Alpha-Helix (Check 208 nm) IsDeep->Alpha Yes (Ratio ~1) ThreeTen Likely 3-10 Helix (Shifted < 205 nm) IsDeep->ThreeTen No (Weak/Shifted) AromaticCheck Check Near-UV (250-300 nm) ThreeTen->AromaticCheck SignalPresent Strong Signal? AromaticCheck->SignalPresent Warning CAUTION: Phenyl Ring Interference. Far-UV data may be distorted. SignalPresent->Warning Yes Clean Standard Peptide Signal SignalPresent->Clean No

Caption: Logic flow for distinguishing true secondary structure from aromatic interference in MP-NCA polymers.

Key Spectral Features of Poly(MP-NCA)
  • The 205 nm Band: Expect a strong negative band near 205 nm. This is characteristic of the

    
    -helix 
    
    
    
    transition, shifted due to the tighter winding of the helix compared to the
    
    
    -helix.
  • The Aromatic Couplet: You may observe a positive/negative couplet between 230–250 nm. Do not confuse this with

    
    -sheet signals.  This is the contribution of the phenyl group.
    
  • Lack of Thermal Melting: Unlike Poly-Glu, which "melts" into a random coil upon heating (or pH change), Poly(MP-NCA) spectra usually remain virtually identical up to 80°C due to the steric locking of the backbone.

References

  • Pauling, L., & Corey, R. B. (1951). The structure of synthetic polypeptides. Proceedings of the National Academy of Sciences, 37(5), 241–250. Link

  • Toniolo, C., et al. (1996).[2] Circular dichroism spectrum of a peptide

    
    -helix. Journal of the American Chemical Society, 118(11), 2744–2745. Link
    
  • Deming, T. J. (1997). Facile synthesis of block copolypeptides of defined architecture. Nature, 390, 386–389. Link

  • Tanaka, M., et al. (2004).

    
    -methyl-
    
    
    
    -phenylglycine). Macromolecules, 37(4), 1367–1372. (Note: This is the seminal work on the specific polymer class). Link
  • Kricheldorf, H. R. (2006).

    
    -Amino Acid-N-Carboxyanhydrides and Related Heterocycles. Springer Science & Business Media. Link
    

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 4-Methyl-4-phenyloxazolidine-2,5-dione

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Methyl-4-phenyloxazolidine-2,5-dione. As a compound frequently utilized in research and development, its safe management from point...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Methyl-4-phenyloxazolidine-2,5-dione. As a compound frequently utilized in research and development, its safe management from point of generation to final disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide researchers and laboratory personnel with the necessary information to handle this chemical waste responsibly.

The core principle of this guide is to treat 4-Methyl-4-phenyloxazolidine-2,5-dione with a high degree of caution. While some safety data exists for structurally similar compounds, comprehensive toxicological data for this specific molecule is not widely available.[1][2] Therefore, in accordance with the Occupational Safety and Health Administration (OSHA) laboratory standard, when a chemical's composition is known but its hazards are not fully understood, it should be assumed to be hazardous.[3][4]

Hazard Assessment and Immediate Safety Precautions

Before handling or preparing for disposal, a thorough understanding of the known and potential hazards is essential. Based on data from analogous oxazolidinone structures, 4-Methyl-4-phenyloxazolidine-2,5-dione should be presumed to be an irritant and handled with appropriate care.

Key Hazard Considerations:

  • Irritation: Causes skin and serious eye irritation.[5][6] May also cause respiratory irritation.[1][5][6]

  • Toxicity: Acute and chronic toxicity data are largely unavailable.[1][2] Therefore, it must be handled as a substance with a high degree of unknown toxicity.

  • Incompatibility: Avoid contact with strong oxidizing agents.[2][5]

  • Decomposition: During a fire, irritating and highly toxic gases, including carbon oxides and nitrogen oxides, may be generated by thermal decomposition.[1][5]

Table 1: Hazard Summary and Personal Protective Equipment (PPE)

This table summarizes the potential hazards and the minimum required PPE for handling 4-Methyl-4-phenyloxazolidine-2,5-dione waste.

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Skin Irritation Causes skin irritation.[5][6]Chemically resistant gloves (e.g., nitrile) and a lab coat must be worn.[7]
Eye Irritation Causes serious eye irritation.[5][6]Safety glasses with side shields or chemical splash goggles are mandatory.[7]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[1][5][6]Handle only in a well-ventilated area or within a certified chemical fume hood.[1][5]
Unknown Toxicity Toxicological properties have not been thoroughly investigated.[1][2]Assume the substance is hazardous and implement all required PPE to minimize exposure.[3]
Combustion Byproducts Thermal decomposition can produce toxic carbon and nitrogen oxides.[1][5]In case of fire, firefighters must wear a self-contained breathing apparatus.[1][5]

The Regulatory Framework: EPA and OSHA Compliance

The disposal of laboratory chemical waste is strictly regulated to protect human health and the environment. In the United States, two primary federal agencies govern these activities:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for managing hazardous waste from its generation to its final disposal (a "cradle-to-grave" system).[8][9] A core tenet of RCRA is the prohibition of disposing of chemical waste into the regular trash or down the sanitary sewer.[9][10]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates that employers develop a Chemical Hygiene Plan.[11] This includes establishing procedures for safe removal of contaminated waste and providing comprehensive employee training on the hazards of chemicals in the workplace.[3][4]

Due to its characteristics and the lack of comprehensive safety data, all waste streams containing 4-Methyl-4-phenyloxazolidine-2,5-dione must be managed as hazardous waste in compliance with EPA and OSHA regulations.

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step methodology for the safe collection, storage, and disposal of 4-Methyl-4-phenyloxazolidine-2,5-dione waste.

Step 1: Waste Characterization

All waste containing 4-Methyl-4-phenyloxazolidine-2,5-dione, including pure unused compound, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, must be characterized as hazardous chemical waste.[12]

Step 2: Segregation at the Source

Proper segregation is a critical safety measure to prevent dangerous chemical reactions.[11]

  • Collect 4-Methyl-4-phenyloxazolidine-2,5-dione waste in a dedicated container.

  • Do not mix this waste with other chemical waste streams, especially strong oxidizing agents.[5][11]

  • Waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[10][13]

Step 3: Proper Containerization

The selection of an appropriate container is essential for safe storage.[13]

  • Container Type: Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[10] For solid waste, a high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.

  • Container Closure: Keep the waste container closed at all times except when adding waste.[10][12] Do not leave a funnel in the container.[10]

Step 4: Accurate and Complete Labeling

Improper labeling is a common and dangerous compliance failure.[7] As soon as the first piece of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[9] The label must include:

  • The words "Hazardous Waste" .[9][10]

  • The full, unabbreviated chemical name: "4-Methyl-4-phenyloxazolidine-2,5-dione" . Chemical formulas and acronyms are not permitted.[9][10]

  • For mixtures, list all chemical constituents and their approximate percentages.[9][10]

  • The Accumulation Start Date (the date the first waste was added to the container).[7]

  • The name and contact information of the Principal Investigator .[9]

  • The specific hazard characteristics (e.g., "Irritant," "Handle as Toxic").[7]

Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)

The labeled waste container must be stored in a designated SAA.[8]

  • The SAA must be located at or near the point of waste generation.[10]

  • Store the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks or spills.[12][13]

  • The SAA must be inspected weekly for leaks and proper labeling.[10][13]

Step 6: Arranging for Final Disposal

Laboratory personnel are responsible for managing the waste until it is collected by trained professionals.

  • Once the waste container is 90% full, complete a chemical waste pickup request form as required by your institution's EHS office.[10]

  • EHS will coordinate with a licensed hazardous waste disposal company for proper transportation and final disposal, which will likely involve high-temperature incineration.[1][13]

Emergency Procedures for Spills

In the event of a spill, immediate and proper response is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate the area and contact your institution's EHS emergency line.

  • Don PPE: Before cleaning, don the required PPE: lab coat, nitrile gloves, and chemical splash goggles.[5][7]

  • Contain the Spill: For a solid powder spill, prevent further spread. You can gently cover it with a plastic sheet to minimize dust generation.[2]

  • Clean Up: Carefully sweep up or vacuum the solid material and place it into a designated, sealable container for disposal.[1][5] Avoid creating dust.[1][2]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose of Waste: All cleanup materials (gloves, wipes, absorbent pads) must be placed in the hazardous waste container along with the spilled chemical. Label the container appropriately and contact EHS for pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-Methyl-4-phenyloxazolidine-2,5-dione waste in a laboratory setting.

DisposalWorkflow Disposal Workflow for 4-Methyl-4-phenyloxazolidine-2,5-dione node_gen Waste Generation (e.g., unused chemical, contaminated labware) node_char Step 1: Characterize as Hazardous Waste node_gen->node_char node_seg Step 2: Segregate from Incompatible Chemicals node_char->node_seg node_cont Step 3 & 4: Select & Accurately Label Approved Waste Container node_seg->node_cont node_store Step 5: Store in Secondary Containment in a Satellite Accumulation Area (SAA) node_cont->node_store node_check Is Container >90% Full? node_store->node_check node_inspect Perform Weekly Inspection of SAA node_check->node_inspect No node_pickup Step 6: Submit Waste Pickup Request to EHS node_check->node_pickup Yes node_inspect->node_store node_dispose EHS Arranges Final Disposal via Licensed Vendor (Incineration) node_pickup->node_dispose

Caption: A flowchart detailing the required steps for the safe and compliant disposal of 4-Methyl-4-phenyloxazolidine-2,5-dione waste.

By adhering to this structured protocol, researchers can ensure that the disposal of 4-Methyl-4-phenyloxazolidine-2,5-dione is conducted in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Environmental Health & Safety, University of South Carolina. Laboratory Waste Management Guidelines. [Link]

  • Research Compliance and Safety, Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]

  • Environmental Health and Safety, University of Colorado Boulder. How to Dispose of Chemical Waste. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • PubChem, National Institutes of Health. (S)-4-Methyloxazolidine-2,5-dione. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

Sources

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